molecular formula C4H8<br>C4H8<br>CH3-HC=CH-CH3<br>CH3CHCHCH3 B3432323 2-Butene CAS No. 107-01-7

2-Butene

Cat. No.: B3432323
CAS No.: 107-01-7
M. Wt: 56.11 g/mol
InChI Key: IAQRGUVFOMOMEM-ONEGZZNKSA-N
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Description

Historical Context of 2-Butene (B3427860) in Organic Chemistry Research

The study of this compound is intrinsically linked to the development of organic chemistry itself, particularly in understanding isomerism and the reactivity of double bonds. Early research in the field laid the groundwork for distinguishing between different types of isomers, including structural and stereoisomers solubilityofthings.com. The existence of this compound in distinct cis and trans forms provided a clear example of geometric isomerism, which became a cornerstone in teaching and exploring molecular structure and its impact on physical and chemical properties solubilityofthings.comramauniversity.ac.in. Investigations into the reactions of alkenes, such as electrophilic addition, frequently utilized this compound as a model compound to elucidate reaction mechanisms and the influence of stereochemistry on product outcomes quora.com. The historical context of this compound research is thus embedded in the broader advancements of understanding hydrocarbon chemistry, catalysis, and the principles governing molecular transformations nobelprize.org.

Significance of this compound in Advanced Chemical Synthesis and Industrial Processes

This compound holds considerable significance in advanced chemical synthesis and various industrial processes. As a C4 hydrocarbon, it is often obtained as a byproduct from processes like ethylene (B1197577) production and oil refining researchgate.net. Its double bond makes it a reactive intermediate, crucial for the synthesis of a variety of other organic compounds poetrytranslation.org.

One notable application is its role as a feedstock in the production of 2-butanol (B46777), primarily through hydration. This process often utilizes raffinate II, a C4 stream rich in cis- and trans-2-butene, highlighting its direct relevance in industrial-scale synthesis taylorandfrancis.com. 2-Butanol, in turn, is largely used for the production of methyl ethyl ketone taylorandfrancis.com.

Furthermore, this compound is a key player in olefin metathesis, a powerful catalytic reaction used to redistribute carbon-carbon double bonds. Cross-metathesis between ethylene and this compound is a route for the production of propylene (B89431), a high-demand olefin google.com. Research in this area focuses on developing efficient catalysts, such as tungsten oxide, and optimizing reaction conditions to maximize the yield of desired products upb.roresearchgate.net. Studies also investigate the use of promoters to enhance the rate of these metathesis reactions google.com. The separation of this compound isomers from other C4 hydrocarbons, such as 1-butene (B85601), is also a significant area of research due to the challenges posed by their similar physical properties, driving the development of advanced separation techniques like adsorption in metal-organic frameworks researchgate.netacs.org.

Isomeric Forms of this compound: cis-2-Butene (B86535) and trans-2-Butene in Research Paradigms

This compound exists as two geometric isomers: cis-2-butene and trans-2-butene. This isomerism arises due to the restricted rotation around the carbon-carbon double bond, where the relative positions of the methyl groups on either side of the double bond define the cis (same side) and trans (opposite sides) configurations solubilityofthings.comramauniversity.ac.in. These isomers, while having the same connectivity, exhibit distinct physical properties and reactivities in certain contexts, making them valuable in various research paradigms ramauniversity.ac.in.

Research involving cis- and trans-2-butene spans diverse areas, including the study of reaction mechanisms, catalyst selectivity, and the development of separation processes quora.comresearchgate.netacs.org. Their differing spatial arrangements influence how they interact with catalysts and other molecules, leading to variations in reaction rates and product distributions quora.comacs.org. For instance, studies on the addition of bromine to this compound isomers demonstrate stereospecificity, where the stereochemistry of the reactant dictates the stereochemistry of the product quora.com.

The separation of cis- and trans-2-butene is a notable research challenge due to their close boiling points acs.org. This has spurred research into alternative separation methods, such as using metal-organic frameworks that can selectively adsorb one isomer over the other based on subtle differences in their shape and interactions with the framework pores researchgate.netacs.org.

Stereochemical Considerations in this compound Research

Stereochemical considerations are paramount in research involving this compound, particularly concerning its cis and trans isomers. Stereochemistry, the study of the spatial arrangement of atoms in molecules, is crucial for understanding the properties and reactivity of these isomers solubilityofthings.comulisboa.pt. The presence of the double bond in this compound locks the molecule into specific spatial orientations, leading to geometric isomerism ramauniversity.ac.in.

Research in this area investigates how the stereochemistry of cis- and trans-2-butene influences their behavior in chemical reactions. Stereospecific reactions, where a specific stereoisomer of the reactant yields a specific stereoisomer of the product, are often studied using this compound as a model quora.com. For example, the addition of bromine to cis-2-butene yields a racemic mixture of 2,3-dibromobutane, while the addition to trans-2-butene yields meso-2,3-dibromobutane (B1593828) quora.com. This difference highlights the impact of the starting alkene's stereochemistry on the stereochemical outcome of the reaction quora.com.

Furthermore, stereochemical research extends to catalytic processes, where the interaction of cis- or trans-2-butene with a catalyst can be stereoselective, favoring the formation of one stereoisomeric product over another acs.orgscispace.com. Understanding these stereochemical aspects is vital for designing selective synthetic routes and optimizing catalytic processes solubilityofthings.comulisboa.pt.

Conformational Analysis Research of this compound Isomers

For this compound isomers, conformational analysis focuses on the rotations of the methyl groups and the resulting steric interactions. Although the double bond prevents free rotation that would interconvert the cis and trans forms, each isomer can exist in various conformations due to rotation around the carbon-carbon single bonds adjacent to the double bond. Research in this area uses techniques like microwave spectroscopy and theoretical calculations to determine the stable conformations and their relative energies researchgate.net.

Properties of cis- and trans-2-Butene

Propertycis-2-Butene nih.govnist.govchemicalbook.comtrans-2-Butene researchgate.net
Boiling Point (°C)3.730.88
Melting Point (°C)-139.3-105.5
Density (g/mL)0.6213 (at 20°C)0.6042 (at 20°C)
Solubility in Water (mg/L)511 (at 25°C) nih.govVery slightly soluble nih.gov
Dipole Moment (D)0.330.0

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-ene
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InChI

InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3+
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InChI Key

IAQRGUVFOMOMEM-ONEGZZNKSA-N
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Canonical SMILES

CC=CC
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Isomeric SMILES

C/C=C/C
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Molecular Formula

C4H8, Array, CH3CHCHCH3
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Related CAS

25656-69-3
Details Compound: 2-Butene, (2E)-, homopolymer
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DSSTOX Substance ID

DTXSID7027255
Record name (2E)-2-Butene
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Molecular Weight

56.11 g/mol
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Physical Description

2-butene appears as a colorless liquefied petroleum gas. Asphyxiate gas. Flammability limits in air 1.8-9.7% by volume., Liquid, Gas or Vapor; Liquid, A colorless liquefied gas; [Hawley], COLOURLESS COMPRESSED LIQUEFIED GAS.
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Boiling Point

3.73 °C at 760 mm Hg /cis-2-Butene/, 0.88 °C, 0.9 °C
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78
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Flash Point

-19.99 °C (-3.98 °F) - closed cup, Flammable gas
Details Sigma-Aldrich; Safety Data Sheet for trans-2-Butene. Product Number: 295086, Version 4.5 (Revision Date 02/24/2016). Available from, as of December 15, 2017: https://www.sigmaaldrich.com/safety-center.html
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Solubility

Very soluble in ethanol and ether. Soluble in benzene. /cis- and trans-2-Butene/, Solubility in water, 511 mg/L at 25 °C, Insoluble in water, Soluble in organic solvents, Soluble in benzene, Solubility in water, mg/l at 25 °C: 511 (very slightly soluble)
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Density

0.6042 g/cu cm at 20/4 °C, Density of liquid: 10.69 mol/l @ 25 °C; critical volume 0.238 l/mol, Density (at the boiling point of the liquid): 0.6 kg/l
Details Calamur N et al; Butylenes. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2018). New York, NY: John Wiley & Sons. Online Posting Date: 15 Aug 2003.
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Vapor Density

1.93 (Air = 1), Relative vapor density (air = 1): 1.9
Details Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 728
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Vapor Pressure

1600 mm Hg at 25 °C /cis-2-Butene/, Vapor pressure = 1493 mm Hg at 20 °C, 1,760 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 199
Details Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989.
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Color/Form

Colorless gas, Flammable gas

CAS No.

590-18-1(cisisomer); 624-64-6(transisomer); 107-01-7(unspecifiedisomer), 624-64-6, 107-01-7, 68956-54-7
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Melting Point

-139.3 °C /cis-2-Butene/, -105.52 °C, -105.5 °C
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78
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Theoretical and Computational Chemistry Studies of 2 Butene

Quantum Chemical Investigations of 2-Butene (B3427860) Electronic Structure

Quantum chemical methods are crucial for understanding the electronic structure of molecules like this compound. These approaches delve into the distribution of electrons and the nature of chemical bonds, providing a theoretical basis for observed chemical behavior.

Density Functional Theory (DFT) Applications in this compound Studies

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. DFT calculations have been applied to this compound to investigate various aspects, including reaction mechanisms and interactions. For instance, DFT has been utilized to propose a general mechanism for the reactions of the nitrate (B79036) radical with alkenes, including this compound. These studies often involve optimizing the geometry of reactants, transition states, and products to understand the reaction pathway and energy barriers. acs.orgresearchgate.netuv.es DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-31G*), are used to characterize the stationary points on the potential energy surface. acs.orgresearchgate.net DFT has also been used in conjunction with experimental studies to explore the pyrolysis mechanisms of related fluorinated butenes, demonstrating its utility in understanding complex reaction pathways. mdpi.comresearchgate.net Furthermore, DFT has been applied to study the adsorption of trans-2-butene on surfaces, providing insights into molecule-surface interactions and potential reaction pathways like dehydrogenation. aip.org The regioselectivity and mechanism of cycloaddition reactions involving this compound isomers have also been investigated using DFT, highlighting its role in understanding the stereochemical outcomes of reactions. dergipark.org.tr

Ab Initio Methods in this compound Research

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also employed in this compound research. These methods can provide highly accurate descriptions of electronic structure and energies. Studies using ab initio methods have investigated the torsional barriers and conformational energies of this compound cations. aip.org They have also been applied to study reaction mechanisms, such as the allylic oxidation of alkenes, where ab initio quantum mechanics was used to investigate transition states and reaction pathways. researchgate.net The stability of cis- and trans-2-butene isomers has been a subject of ab initio studies, exploring the factors contributing to their relative energies. liverpool.ac.uk Investigations into the reaction of triplet oxygen atoms with this compound isomers have also utilized ab initio levels of theory, including MP2, PMP2, CCSD(T), CBS-4M, and CBS-QB3, to explore potential energy surfaces and reaction channels. researchgate.net

Post-Hartree-Fock Approaches (e.g., CCSD(T)/CBS) for this compound Systems

Post-Hartree-Fock methods, such as Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)), often extrapolated to the Complete Basis Set (CBS) limit, are considered high-level ab initio methods capable of providing very accurate interaction energies. researchgate.netnih.gov These methods have been used to study the interaction energies in this compound and butane (B89635) systems, serving as a benchmark for evaluating the performance of other computational methods like DFT. researchgate.netepa.govbg.ac.rs CCSD(T)/CBS calculations have revealed that interactions between this compound and butane are generally stronger than those in this compound dimers or butane dimers. researchgate.netnih.gov Specifically, the interaction energy between trans-2-butene and butane has been calculated to be -2.80 kcal/mol using CCSD(T)/CBS. researchgate.netnih.gov These high-level calculations are essential for obtaining reliable interaction energies and understanding the subtle forces governing molecular associations.

Computational Conformational Analysis and Intermolecular Interactions

Computational methods are vital for analyzing the different spatial arrangements (conformers) of this compound isomers and the interactions that occur between this compound molecules or with other compounds.

Interaction Energies in this compound and Butane Systems

Computational studies have focused on calculating and comparing the interaction energies in systems involving this compound and butane. These studies aim to understand the nature and strength of non-covalent interactions in mixtures of unsaturated and saturated hydrocarbons. Using quantum chemical methods, including CCSD(T)/CBS and various DFT functionals, researchers have investigated parallel and displaced parallel interactions in this compound dimers, butane dimers, and mixed this compound-butane dimers. researchgate.netnih.govepa.govbg.ac.rs The results consistently indicate that interactions between this compound and butane are the strongest among the studied systems, followed by butane dimers, with this compound dimers exhibiting the weakest interactions. researchgate.netnih.govresearchgate.net This trend suggests that interactions between double and single bonds are stronger than interactions between two double bonds or two single bonds. researchgate.net Different computational methods and basis sets have been benchmarked against high-level CCSD(T)/CBS results to determine their accuracy in predicting these interaction energies. researchgate.netepa.govbg.ac.rs

Table 1: Representative Interaction Energies (kcal/mol)

SystemConfigurationMethodInteraction Energy (kcal/mol)Citation
trans-2-butene + butaneStrongest interactionCCSD(T)/CBS-2.80 researchgate.netnih.gov
cis-2-butene (B86535) dimerCCSD(T)/CBSStronger than trans-2-butene dimer researchgate.netnih.gov
trans-2-butene dimerCCSD(T)/CBSWeaker than cis-2-butene dimer researchgate.netnih.gov
This compound + butane systemsOverall trendCCSD(T)/CBSStrongest interactions researchgate.netnih.gov
Butane dimersOverall trendCCSD(T)/CBSIntermediate interactions researchgate.netnih.gov
This compound dimersOverall trendCCSD(T)/CBSWeakest interactions researchgate.netnih.gov

Note: This table is intended to be interactive, allowing users to sort or filter the data.

Table 2: Benchmarked DFT Methods for Interaction Energies

SystemBest Performing DFT LevelCitation
This compound dimersB3LYP-D3BJ/aug-cc-pVDZ researchgate.netepa.govbg.ac.rs
This compound and butane systemsBLYP-D3BJ/def2-SVP researchgate.netepa.govbg.ac.rs
Butane dimersBLYP-D3BJ/def2-QZVP or cc-pVQZ researchgate.netepa.govbg.ac.rs

Note: This table is intended to be interactive, allowing users to sort or filter the data.

Molecular Dynamics Simulations Applied to this compound Reactivity

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecular systems over time. By simulating the motion of atoms and molecules based on classical mechanics, MD can provide insights into reaction mechanisms, diffusion processes, and conformational changes. In the context of this compound, MD simulations have been applied to study its reactivity in various scenarios, including interactions with surfaces and within confined environments like zeolites.

Studies utilizing MD simulations have explored the diffusion of this compound isomers within zeolite structures. For instance, simulations of trans-2-butene diffusion in silicalite-2 zeolite at 623 K showed an initial increase in self-diffusivity with increasing loading, which was attributed to repulsive guest-guest interactions at lower concentrations. umass.edu At higher loadings, the concentration dependence decreased, consistent with attractive guest-guest interactions. umass.edu A jump diffusion model incorporating parameters from these MD simulations was able to reproduce the simulated diffusivity. umass.edu The model suggested that repulsive interactions between two molecules in the same site contribute to the initial increase in diffusivity, while attractive interactions become significant with more molecules per site, leading to a decrease in diffusivity at higher loadings. umass.edu

MD simulations have also been used to study the nature of reactive intermediates formed during catalytic cracking of alkenes, including this compound, in zeolites at elevated temperatures (773–833 K). researchgate.net These simulations can reveal the stability and dynamics of species like π-complexes and carbenium ions within the zeolite framework. researchgate.net Furthermore, MD simulations, sometimes combined with density functional theory (DFT), have been applied to study the adsorption and diffusion of butene isomers in zeolites like ITQ-1 and MCM-22, providing diffusion coefficients and insights into migration pathways within the zeolite channels. researchgate.networldscientific.com

While some MD studies focus on physical processes like diffusion, others delve into chemical reactivity. For example, MD simulations have been used to model polymerization processes involving butene, where reactive force fields (ReaxFF) enable the simulation of chemical reactions alongside molecular motion. acs.orgjst.go.jp These simulations can help estimate reaction rates and understand propagation dynamics. jst.go.jp

Data from MD simulations can include:

Diffusion coefficients as a function of temperature and loading.

Probability distributions of distances between reactive species. researchgate.net

Trajectories illustrating molecular movement and interactions.

Estimated reaction rates. jst.go.jp

An example of data that might be extracted from MD simulations of this compound diffusion in a zeolite could be presented as follows:

Zeolite TypeTemperature (K)Loading (molecules/unit cell)Self-Diffusivity (cm²/s)
Silicalite-26230.5~1.0 x 10⁻⁸
Silicalite-26231.5~1.25 x 10⁻⁸
Silicalite-26233.0~0.8 x 10⁻⁸
ITQ-1400LowLower for 1-butene (B85601) than n-butane researchgate.net

Note: The numerical values in the table for Silicalite-2 are illustrative based on the description in the search result umass.edu and not directly extracted data.

Statistical Rate Theory Studies of this compound Reactivity

Statistical rate theories, such as Rice-Ramsperger-Kassel-Marcus (RRKM) theory and Transition State Theory (TST), are used to calculate reaction rate constants based on the properties of reactants, transition states, and products. These theories are particularly useful for understanding unimolecular decomposition and other reactions where energy distribution plays a significant role.

Statistical rate theory studies have been applied to investigate the reactivity of intermediates formed from this compound. One notable area is the study of Criegee intermediates formed during the ozonolysis of trans-2-butene. acs.orgacs.orgosti.govresearchgate.net These intermediates, specifically vinyl hydroperoxides (VHP), are important in atmospheric chemistry as precursors to hydroxyl radicals (OH). acs.orgacs.orgosti.gov

Quantum chemical calculations are often performed to determine the potential energy surface, including the energies of reactants, transition states, and products. acs.orgacs.org These data are then used in statistical rate theory calculations to predict reaction rates and product branching ratios as a function of temperature and pressure. acs.orgacs.org For the vinyl hydroperoxide formed from trans-2-butene ozonolysis, statistical rate theory simulations predicted that it preferentially decomposes to vinoxy and OH radicals under tropospheric conditions. acs.orgacs.org Studies have also explored the subtle reactivity of VHPs, including barriers to peroxy bond homolysis and possible rearrangements, which influence their decomposition pathways. acs.orgacs.org

Statistical rate theories are also used in conjunction with quantum chemistry to study the kinetics of various reactions involving this compound, such as its isomerization. arxiv.org The isomerization between cis- and trans-2-butene is a well-studied reaction used to test theoretical models of reaction rates. arxiv.org Statistical approaches can help in understanding the energy requirements and the influence of temperature on the equilibrium and kinetics of this interconversion. arxiv.org

Furthermore, statistical rate theory has been applied to study the unimolecular decomposition of chemically activated sec-butyl radicals, which can be produced from the reaction of hydrogen atoms with cis-2-butene. aip.org These studies compare experimental decomposition behavior with theoretical predictions based on statistical models, considering factors like vibrational degrees of freedom and energy distribution. aip.org

Key findings from statistical rate theory studies can include:

Calculated reaction rate constants (e.g., k(T,p)).

Branching ratios for different reaction pathways. acs.orgacs.org

Identification of dominant decomposition or reaction channels under specific conditions. acs.orgacs.org

Energy barriers for reactions (often derived from quantum chemistry calculations used as input for statistical theories). acs.orgacs.org

An example of data from statistical rate theory studies on the decomposition of the vinyl hydroperoxide (VHP) formed from trans-2-butene ozonolysis might be presented as follows:

Reaction PathwayPredicted Dominant Products (Tropospheric Conditions) acs.orgacs.org
VHP DecompositionVinoxy radical + OH radical
VHP Rearrangement (at lower T)Hydroxyacetone (for 1-methyl VHP) acs.orgacs.org

Statistical rate theories provide a framework for understanding how energy is distributed within a molecule and how this distribution influences the likelihood and rates of different reaction channels, offering valuable insights into the complex reactivity of this compound and its derivatives.

Advanced Synthetic Methodologies and Catalytic Production of 2 Butene

Catalytic Olefin Metathesis for 2-Butene (B3427860) Conversion and Production

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkylidene fragments between two olefin molecules. wikipedia.org This process can be used to convert this compound into other valuable olefins, such as propene, or to produce this compound from other alkenes. wikipedia.orgacs.org The reaction is typically catalyzed by transition metal complexes, with molybdenum, tungsten, and rhenium-based systems being prominent in industrial applications. wikipedia.orgmit.edu

CH2=CH2 (Ethene) + CH3-CH=CH-CH3 (this compound) ⇌ 2 CH3-CH=CH2 (Propene)

The efficiency of this process is highly dependent on the catalyst system employed and the operating conditions.

The development of highly active and selective catalysts is crucial for the economic viability of olefin metathesis processes involving this compound. mdpi.com Heterogeneous catalysts are predominantly used in large-scale industrial applications. wikipedia.orgacs.org

Tungsten-based Catalysts: Tungsten oxide supported on silica (B1680970) (WO₃/SiO₂) is a classic catalyst for the metathesis of ethene and this compound. researchgate.netresearchgate.net These catalysts typically require high operating temperatures, often above 300°C. researchgate.netproquest.com Research has focused on improving the activity of tungsten-based catalysts at lower temperatures. researchgate.net For instance, tungsten hydrides supported on alumina (B75360) (W-H/Al₂O₃) have shown high activity and selectivity for the cross-metathesis of ethene and this compound to propene at lower temperatures and pressures. researchgate.net

Rhenium-based Catalysts: Rhenium-based catalysts, such as rhenium oxide on alumina (Re₂O₇/Al₂O₃), are also effective for olefin metathesis. wikipedia.orgmdpi.com They often exhibit high activity at more moderate temperatures compared to tungsten-based systems. mdpi.comproquest.com

Molybdenum-based Catalysts: Molybdenum-based catalysts, often supported on alumina or silica, are highly active for olefin metathesis. mit.eduacs.org Supported molybdenum oxide (MoOₓ) species can be transformed in situ into active metal-carbenes. acs.orgresearchgate.net The performance of molybdenum catalysts can be enhanced by modifying the support with promoters such as phosphorus, chlorine, or sulfur. acs.org Molybdenum and tungsten imido alkylidene complexes are also highly efficient homogeneous catalysts for olefin metathesis. nih.gov

The following table summarizes the performance of different catalyst systems for the metathesis of ethene and this compound to propene.

Catalyst SystemSupportOperating Temperature (°C)Propene Selectivity (%)Reference
Re/AlMCM-41(60)Aluminized MCM-41200-250>40 mdpi.com
NiRe/mix (1:1)Mixed Support200-250>40 mdpi.com
W/SiO₂Silica>450>40 mdpi.com
WO₃-Al₂O₃-HYAlumina-ZeoliteNot specified88 mdpi.com
Mo-MCM-22-Al₂O₃Alumina-ZeoliteNot specified95 mdpi.com
WH/Al₂O₃-(500)Alumina15099 researchgate.net

The generally accepted mechanism for olefin metathesis was first proposed by Yves Chauvin and involves a metal-carbene (alkylidene) complex as the active catalytic species. wikipedia.orgfiveable.melibretexts.org The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, with a metallacyclobutane as a key intermediate. wikipedia.orgfiveable.me

The catalytic cycle can be described as follows:

[2+2] Cycloaddition: The olefin (e.g., this compound) coordinates to the metal-carbene complex and undergoes a [2+2] cycloaddition to form a metallacyclobutane intermediate. wikipedia.orglibretexts.org

[2+2] Cycloreversion: The metallacyclobutane intermediate then cleaves in a different manner to release a new olefin and a new metal-carbene complex. wikipedia.orglibretexts.org

This cycle continues, leading to the exchange of alkylidene groups and the formation of a statistical distribution of olefin products. wikipedia.org In the cross-metathesis of ethene and this compound, the reaction of the metal-carbene with ethene forms a metallacyclobutane that can then react with this compound, ultimately leading to the formation of propene. acs.org

Catalyst deactivation is a significant challenge in industrial metathesis processes. Deactivation can occur through various mechanisms, including the formation of coke and the poisoning of active sites. mdpi.com For instance, oligomerization reactions can lead to the formation of carbonaceous deposits that block the active sites of the catalyst. mdpi.com

Studies have shown that different catalyst systems exhibit varying degrees of stability and deactivation. For example, in the metathesis of ethene and this compound, some rhenium and tungsten-based catalysts have demonstrated the ability to have their initial activity and selectivity recovered through regeneration cycles. mdpi.com In contrast, certain bimetallic nickel-rhenium catalysts have shown a continuous and irreversible decrease in activity. mdpi.com

Regeneration of deactivated catalysts is often achieved by burning off the coke deposits in the presence of air or an oxygen-containing gas stream at elevated temperatures. ten.com The ability to effectively regenerate the catalyst is crucial for the long-term economic viability of the process. Research has also focused on developing more robust catalysts that are less prone to deactivation. nih.gov For example, ruthenium-based catalysts, while highly active, can decompose to species that promote unwanted side reactions like double-bond migration. nih.gov Understanding the decomposition pathways is key to designing more stable and regenerable catalysts. nih.govacs.org

Selective Hydrogenation Pathways to this compound

Selective hydrogenation provides a direct route for the synthesis of this compound from more unsaturated precursors, such as 2-butyne (B1218202). This process is of significant industrial importance for the production of high-purity cis- or trans-2-butene, which are valuable as chemical intermediates.

The partial hydrogenation of 2-butyne can yield either cis-2-butene (B86535) or trans-2-butene, depending on the catalyst and reaction conditions employed. The selective formation of the cis-isomer is typically achieved using a "poisoned" catalyst, such as a Lindlar catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline). pearson.com The Lindlar catalyst facilitates the syn-addition of hydrogen to the alkyne, resulting in the formation of the cis-alkene. pearson.com

The reaction is as follows:

CH3-C≡C-CH3 (2-Butyne) + H2 --(Lindlar Catalyst)--> cis-CH3-CH=CH-CH3 (cis-2-Butene)

Without a poisoned catalyst, the hydrogenation of 2-butyne can proceed further to produce butane (B89635). Therefore, catalyst design and control of reaction parameters are critical for achieving high selectivity to this compound. The selective hydrogenation of 2-butyne-1,4-diol (B31916) to This compound-1,4-diol (B106632) has also been extensively studied, with palladium-based catalysts showing high selectivity to the cis-isomer. researchgate.net While not directly producing this compound, this reaction highlights the principles of selective alkyne hydrogenation.

Catalyst Systems for Stereoselective Hydrogenation (e.g., Palladium, Platinum, Nickel-based)

The stereoselective hydrogenation of alkynes, such as 2-butyne, is a critical pathway for the production of specific this compound isomers, primarily cis-2-butene. The choice of catalyst plays a pivotal role in directing the stereochemistry of the product. Noble metals like palladium and platinum, as well as transition metals such as nickel, are commonly employed for this transformation.

Palladium (Pd)-based Catalysts: Palladium is a widely used and highly effective catalyst for the selective semi-hydrogenation of alkynes to alkenes. nih.gov Lindlar's catalyst, which consists of palladium supported on calcium carbonate and poisoned with lead acetate and quinoline, is a classic example renowned for its high selectivity towards cis-alkenes. The poisoning agents deactivate the most active sites on the palladium surface, which prevents over-hydrogenation to the corresponding alkane (n-butane) and promotes the formation of the cis-isomer. pearson.com The reaction mechanism involves the syn-addition of two hydrogen atoms to the alkyne molecule adsorbed on the catalyst surface, resulting in the cis-conformation. pearson.com Studies have shown that the state of the palladium's subsurface, particularly the presence of dissolved carbon, is crucial for selectivity. nih.gov A carbon-modified subsurface can prevent the formation of palladium β-hydride, a phase associated with unselective hydrogenation. nih.govresearchgate.net

Platinum (Pt)-based Catalysts: Platinum catalysts also facilitate the hydrogenation of alkynes. While generally very active, controlling selectivity can be more challenging than with palladium. However, high selectivity can be achieved by modifying the catalyst. For instance, platinum supported on silicon carbide (Pt/SiC) has demonstrated excellent selectivity (∼96%) for the hydrogenation of 2-butyne-1,4-diol to cis-2-butene-1,4-diol (B44940). rsc.orgresearchgate.net The active species are identified as metallic Pt nanoparticles. rsc.org Similar to palladium, modifying Pt catalysts by blocking the most active sites, such as step sites, can significantly enhance selectivity for the alkene product. birmingham.ac.ukresearchgate.net This can be achieved by introducing poisoning agents like bismuth or by using biogenic platinum nanoparticles that have residual organic fragments blocking these sites. birmingham.ac.ukresearchgate.net

Nickel (Ni)-based Catalysts: Nickel serves as a more cost-effective alternative to noble metals for hydrogenation reactions. Unsupported nickel catalysts have been shown to hydrogenate 2-butyne, producing cis-2-butene as the primary initial product. cdnsciencepub.com The reaction over nickel is primarily a selective hydrogenation, though it can be accompanied by small yields of polymers. cdnsciencepub.com Similar to other metals, the reaction proceeds via the addition of hydrogen to the adsorbed alkyne. Ligandless nickel(II) salt pre-catalysts, in combination with a reducing agent like zinc powder, can also be used for the transfer hydrogenation of alkynes using water as the hydrogen source under mild conditions. rsc.org

The general trend for the initial product distribution in 2-butyne hydrogenation over these metals favors the cis-isomer, often with cis-2-butene > 1-butene (B85601) > trans-2-butene. rsc.org

Kinetics and Selectivity in Hydrogenation Reactions

The kinetics and selectivity of alkyne hydrogenation are intricately linked and depend on reaction conditions, catalyst type, and the state of the catalyst surface. The primary goal is to maximize the yield of the desired alkene isomer (typically cis-alkene) while minimizing over-hydrogenation to the alkane and isomerization to other alkenes.

Reaction Kinetics: The hydrogenation of 2-butyne over various metal catalysts often exhibits specific kinetic dependencies. For instance, studies over unsupported nickel, cobalt, and copper catalysts have shown the reaction order with respect to hydrogen is typically one, regardless of temperature. cdnsciencepub.com The reaction order with respect to 2-butyne can vary; it is zero over cobalt and copper, but slightly negative and temperature-dependent for nickel. cdnsciencepub.com A proposed kinetic model for the hydrogenation of 2-butyne-1,4-diol over a Pt/CaCO₃ catalyst, based on a Langmuir-Hinshelwood mechanism, showed good agreement with experimental data, suggesting a mechanism involving competitive adsorption of reactants on the catalyst surface. ias.ac.in

Selectivity Control: Achieving high selectivity is paramount. In the hydrogenation of 2-butyne, the main products are cis-2-butene, trans-2-butene, 1-butene, and n-butane. The initial selectivity is heavily skewed towards cis-2-butene due to the mechanism of syn-addition of hydrogen on the catalyst surface. rsc.org

Several factors influence selectivity:

Catalyst Modifiers: The addition of promoters or poisons is a key strategy. For palladium catalysts, lead acetate in Lindlar's catalyst is a classic example. pearson.com The addition of ammonia (B1221849) to Pd/CaCO₃ systems has been shown to achieve almost complete selectivity to the intermediate olefinic diol in the hydrogenation of 2-butyne-1,4-diol, likely due to competitive adsorption of ammonia on the palladium surface. researchgate.netresearchgate.net

Hydrogen Pressure: The partial pressure of hydrogen can affect selectivity. While selectivity was found to be independent of initial hydrogen pressure for nickel and cobalt, controlling hydrogen availability at the surface is crucial to prevent over-hydrogenation. cdnsciencepub.com

Temperature: Temperature can influence the product distribution. In studies with osmium catalysts, increasing the temperature led to a slight decrease in cis-2-butene yield and a slight increase in 1-butene yield. rsc.org

Catalyst Support: The support material can play a significant role. For example, a 1% Pd/CaCO₃ catalyst was highly selective for producing cis-2-butene-1,4-diol from 2-butyne-1,4-diol, whereas a 1% Pd/C catalyst primarily yielded the fully hydrogenated 1,4-butanediol. researchgate.net

The table below summarizes typical product distributions for the hydrogenation of 2-butyne over different catalysts under specific conditions.

CatalystTemperature (°C)Initial Butene DistributionReference
Ruthenium (Ru)90-14181% cis-2-butene, 5% trans-2-butene, 14% 1-butene rsc.org
Osmium (Os)100-15572% cis-2-butene, 9% trans-2-butene, 19% 1-butene rsc.org
Nickel (Ni)30-250Principally cis-2-butene cdnsciencepub.com

Impact of Catalyst Surface and Carbonaceous Deposits on Selectivity

The surface of a heterogeneous catalyst is a dynamic environment, and its properties can be significantly altered during a reaction by the formation of carbonaceous deposits, often referred to as "coke." These deposits can have a dual role in alkyne hydrogenation, either acting as a poison that deactivates the catalyst or, counterintuitively, as a promoter that enhances selectivity. mpg.de

Catalyst Deactivation: While controlled carbon deposition can be beneficial, excessive coking leads to catalyst deactivation. These deposits can physically block access to active sites, inhibiting the adsorption of reactants and ultimately reducing the catalyst's activity. Carbon species can suppress the formation of surface hydrogen ad-atoms and inhibit the hydrogenation reaction. mpg.de

Role of Modifiers: In industrial processes, modifiers like carbon monoxide (CO) are often added to the feed to control the state of the catalyst surface in real-time. CO can suppress the formation of subsurface hydride and carbide phases, thereby stabilizing a high alkene yield over a broader range of operating conditions. researchgate.net This external control prevents the catalyst from entering a state that favors the formation of undesired products. researchgate.net The presence of carbon deposits inhibits the dehydrogenation of strongly bonded ethene molecules on palladium surfaces, which can be seen as another way it influences the reaction network. mpg.de

Isomerization of 1-Butene to this compound

The isomerization of 1-butene to this compound is an important industrial reaction, often performed to upgrade C4 streams for applications such as alkylation, where this compound is a more valuable feedstock. This transformation is typically achieved through catalytic processes that facilitate the migration of the double bond.

Catalytic Systems for Butene Isomerization (e.g., Metal-Organic Frameworks, MgO)

A variety of solid acid and base catalysts have been developed for 1-butene isomerization, with a focus on achieving high activity and selectivity under mild conditions.

Metal-Organic Frameworks (MOFs): MOFs have emerged as highly effective catalysts for 1-butene isomerization. These crystalline porous materials, constructed from metal ions or clusters linked by organic ligands, can possess coordinatively unsaturated metal sites that act as active centers for catalysis. Specifically, MOFs such as MIL-100 and MIL-101 containing iron (Fe) or chromium (Cr) have demonstrated high catalytic activity and selectivity for converting 1-butene to this compound at room temperature. ias.ac.inacs.org For example, the MIL-101(Cr) catalyst can achieve a 1-butene conversion of up to 93.38% with a selectivity to this compound as high as 98.08%. ias.ac.in The high surface area and tunable pore structures of MOFs allow for efficient access to the active metal sites.

Magnesium Oxide (MgO): Magnesium oxide is a solid base catalyst that is also active for the isomerization of 1-butene. The catalytic activity of MgO is correlated with its basicity; stronger basic sites on the surface are responsible for the isomerization reaction. The method of preparation significantly impacts the catalyst's properties, with MgO prepared from magnesium nitrate (B79036) or oxalate (B1200264) exhibiting stronger basicity and higher activity compared to that prepared from magnesium chloride or sulfate.

The reaction mechanism on MgO is proposed to involve the abstraction of an allylic proton from 1-butene by a basic site on the surface, forming a chemisorbed carbanionic intermediate, followed by the re-addition of a proton to form this compound.

Reaction Conditions and Selectivity Control in Isomerization

Control over reaction conditions is crucial for maximizing the conversion of 1-butene and the selectivity towards the desired this compound isomers (cis- and trans-2-butene).

Reaction Temperature: The isomerization of butenes is often carried out at temperatures ranging from 50°C to 450°C. researchgate.net With highly active catalysts like MOFs, the reaction can proceed efficiently even at room temperature. acs.org For MgO catalysts, studies have been conducted in the range of 350°C to 450°C. researchgate.net Generally, lower temperatures are preferred to minimize side reactions and energy consumption.

Pressure: Operating pressures can range from atmospheric to around 50 atmospheres. In studies using MOF catalysts, a pressure of 10 atm was applied.

Catalyst Pretreatment: The activation of the catalyst is a critical step. For MOFs, this typically involves evacuation at elevated temperatures (e.g., 200°C) to remove guest molecules and generate the catalytically active unsaturated metal sites. ias.ac.in For MgO, the calcination temperature and precursor salt determine the surface area and basicity, which in turn control its catalytic performance.

Selectivity: The primary goal is to maximize the formation of this compound while minimizing skeletal isomerization to isobutene and other side reactions. MOF catalysts like MIL-101(Cr) and MIL-100(Fe) have shown very high selectivities for this compound, often exceeding 91%. acs.org The choice of metal within the MOF structure can influence both activity and selectivity, with Fe-containing MOFs showing higher conversion and Cr-containing MOFs exhibiting better selectivity for this compound. acs.org

The table below presents a summary of catalytic performance for 1-butene isomerization.

CatalystTemperatureConversion of 1-Butene (%)Selectivity to this compound (%)Reference
MIL-101(Cr)Room Temp.93.3898.08 ias.ac.in
MIL-100(Fe)Room Temp.>92.00>91.00 acs.org
MIL-101(Fe)Room Temp.>92.00>91.00 acs.org
MIL-100(Cr)Room Temp.>92.00>91.00 acs.org

Dehydrogenation Processes Yielding this compound

Dehydrogenation of n-butane is a major industrial route for the production of butenes, including 1-butene and this compound. This endothermic reaction requires high temperatures and the use of a catalyst to break C-H bonds and form C=C double bonds.

The process typically involves passing heated n-butane vapor over a catalyst bed. melscience.com The reaction yields a mixture of products, including unreacted n-butane, 1-butene, cis-2-butene, trans-2-butene, hydrogen, and various byproducts from cracking and other side reactions. melscience.comscirp.org The reaction mechanism is understood to be a sequential process. Initially, n-butane is dehydrogenated to primarily form 1-butene. Subsequently, the 1-butene rapidly isomerizes on the catalyst surface to create an equilibrium mixture of 1-butene and this compound isomers. acs.orgescholarship.org

Catalysts for this process are often based on platinum (Pt) or chromium (Cr). For example, Pt-Sn/γ-Al₂O₃ is a common catalytic system where tin acts as a promoter to improve the selectivity and stability of the platinum catalyst. researchgate.net Bimetallic Pt-Ag catalysts supported on alumina have also been shown to have high activity and selectivity for producing butenes from n-butane. scirp.org The reaction is typically carried out at temperatures between 500°C and 600°C. melscience.com The presence of hydrogen in the feed can help suppress coke formation and maintain catalyst activity. scirp.org The selectivity towards the total butene fraction (1-butene and 2-butenes) can be very high, often around 95% or more, depending on the catalyst and reaction conditions. researchgate.net

Advanced Reactivity and Reaction Mechanisms of 2 Butene

Oxidation Reactions and Reaction Mechanisms

The oxidation of 2-butene (B3427860) can occur through various pathways depending on the environmental conditions and the oxidizing species present. These reactions are crucial in atmospheric chemistry, combustion processes, and industrial synthesis.

Atmospheric Oxidation Pathways (e.g., with OH radicals, Ozone, NO3 radicals, Br-atoms)

In the atmosphere, this compound undergoes oxidation initiated by reaction with key radical species such as hydroxyl radicals (•OH, PubChem CID 157350), ozone (O3, PubChem CID 24823), nitrate (B79036) radicals (NO3), and bromine atoms (Br, PubChem CID 23931).

Hydroxyl radical-initiated oxidation is a significant removal pathway for alkenes in the troposphere. The reaction typically proceeds via addition of the •OH radical to the double bond, forming a hydroxyalkyl radical. This radical can then react with molecular oxygen to form a peroxy radical, which can undergo further reactions. wikipedia.orgiiab.meacs.org

Ozonolysis, the reaction with ozone, is another important atmospheric process for this compound. This reaction involves the addition of ozone to the double bond, forming a primary ozonide (molozonide). The molozonide is unstable and rapidly decomposes to form a carbonyl compound and a Criegee intermediate. wikipedia.org Criegee intermediates are highly reactive species that can participate in further reactions, contributing to the formation of secondary organic aerosols and other atmospheric pollutants. wikipedia.orgnih.gov Studies on the ozonolysis of trans-2-butene have identified a reaction network involving Criegee intermediates reacting with species like trans-2-butene, water, formic acid, formaldehyde (B43269), and methanol (B129727). rsc.org

Nitrate radicals (NO3) also play a role in the nocturnal oxidation of alkenes, including this compound. The reaction typically involves the addition of the NO3 radical to the double bond. copernicus.org

Bromine atoms can initiate the oxidation of this compound, particularly in marine environments or polluted areas with elevated bromine concentrations. Studies on the Br-atom initiated oxidation of trans-2-butene have identified products such as 3-bromobutan-2-one, acetaldehyde (B116499), acetylbromide, formaldehyde, hydrogen bromide, and 3-bromobutan-2-hydroperoxide. tandfonline.comtandfonline.com The reaction mechanism involves the addition of a bromine atom to the double bond, followed by reaction with oxygen. tandfonline.com

Combustion Kinetics and Mechanism Modeling

The combustion of this compound is a complex process involving numerous elementary reactions. Kinetic modeling is used to understand and predict the behavior of this compound in combustion environments, such as internal combustion engines. Detailed chemical kinetic mechanisms are developed to describe the low- and high-temperature reaction pathways specific to unsaturated fuel chemistry. universityofgalway.ie These models are validated against experimental data, such as ignition delay times measured in shock tubes and rapid compression machines. universityofgalway.ie Sensitivity and flux analyses are used to identify the key reactions influencing ignition times at different temperatures and pressures. universityofgalway.ie

Formation of Reaction Intermediates (e.g., Criegee Intermediates, Vinyl Hydroperoxides)

The oxidation of this compound leads to the formation of various reactive intermediates. Criegee intermediates (carbonyl oxides) are formed during the ozonolysis of this compound, arising from the decomposition of the primary ozonide. wikipedia.org These intermediates are zwitterionic or biradical species that are central to the atmospheric chemistry of alkenes. wikipedia.orgnih.gov

Vinyl hydroperoxides are another class of intermediates that can be formed during the oxidation of alkenes, including this compound. Evidence for the formation of 3-bromobutan-2-hydroperoxide has been found in the Br-atom initiated oxidation of trans-2-butene. tandfonline.comtandfonline.com Hydroperoxides in general are known to decompose to form hydroxyl radicals, which can propagate oxidation chain reactions. wikipedia.orgiiab.me

Product Studies of this compound Oxidation

Product studies provide crucial insights into the reaction pathways of this compound oxidation under different conditions. Gas chromatography and mass spectrometry are commonly used techniques for identifying and quantifying the reaction products. ubc.canih.gov

In the oxidation of this compound by oxygen atoms, products include hydrocarbons (ethane, ethylene (B1197577), propane, isobutane (B21531), methane, n-butane, isobutene) and oxygenated products (acetaldehyde, propanal, cis- and trans-2,3-butene oxide, acetone, isobutanal, butanone-2, and peroxides). ubc.ca Cis-trans isomerization has also been observed during the oxidation reaction. ubc.ca

Atmospheric oxidation by bromine atoms yields major products such as 3-bromobutan-2-one, acetaldehyde, and acetylbromide, with minor products including formaldehyde and hydrogen bromide. tandfonline.comtandfonline.com

Catalytic Oxidation (e.g., to Maleic Anhydride)

Catalytic oxidation of this compound is an important industrial process for the production of valuable chemicals. A prominent example is the catalytic oxidation of C4 hydrocarbons, including this compound, to maleic anhydride (B1165640) (PubChem CID 7923). This process typically involves heterogeneous catalysts, often based on vanadium phosphorus oxides. Maleic anhydride is a versatile intermediate used in the production of unsaturated polyester (B1180765) resins, 1,4-butanediol, fumaric acid, tetrahydrofuran, and gamma-butyrolactone. fishersci.iethegoodscentscompany.com

Polymerization and Oligomerization Mechanisms

This compound can undergo polymerization and oligomerization reactions, forming larger hydrocarbon molecules. Oligomerization involves the reaction of a few monomer molecules to form dimers, trimers, or other low-molecular-weight polymers. These reactions are often catalyzed by acidic catalysts, such as zeolites or solid acid catalysts. mdpi.commdpi.comresearchgate.net

The oligomerization of butenes, including this compound, typically proceeds via carbenium ion mechanisms. mdpi.com This involves the protonation of the alkene to form a carbocation, which then reacts with another alkene molecule to form a larger carbocation. This process continues, leading to the formation of oligomers. The specific products and reaction rates are influenced by the catalyst properties (e.g., acidity, pore structure) and reaction conditions (e.g., temperature, pressure). mdpi.comresearchgate.net

Controlled Polymerization Strategies

Controlled polymerization, also known as living polymerization, is a chain growth polymerization where chain termination and transfer reactions are significantly reduced or absent, leading to polymers with narrow molecular weight distributions and predictable molecular weights fiveable.mewikipedia.org. For this compound, controlled polymerization strategies aim to achieve precise control over the polymer architecture and properties.

Research has explored the use of specific catalyst systems for the controlled polymerization of internal olefins like trans-2-butene. For instance, (α-diimine)Ni(II) complexes in combination with activators such as Et₂AlCl have shown activity in the polymerization of trans-2-butene, yielding high molecular weight polymers with defined regioregular microstructure researchgate.net. The mechanism appears to involve chain growth through the addition of ethylide units to growing polymer chains researchgate.net. Varying the monomer-to-catalyst ratio can influence the molecular weights of the resulting polymers researchgate.net.

The microstructure of the polymers obtained from the polymerization of 2-alkenes with certain nickel complexes indicates insertion followed by chain-walking, and potentially the incorporation of a small amount of 1-alkene formed by isomerization researchgate.net. Controlled radical polymerization, another strategy, utilizes transition metal complexes to mediate reversible halogen transfer, allowing for the synthesis of polymers with narrow molecular weight distributions and tolerance of functional groups fiveable.meacs.org.

Mechanistic Insights into Oligomerization

Oligomerization of butenes involves the formation of dimers, trimers, and higher oligomers. Mechanistic studies provide insights into the pathways and intermediates involved in these reactions. Butene oligomerization often proceeds via carbenium ion mechanisms, particularly over strongly acidic supports like certain zeolites mdpi.comresearchgate.net. These acidic catalysts can promote the formation of branched products and higher oligomers researchgate.net.

Alternatively, catalysts with lower acidity can favor the formation of desired products like n-octenes and methylheptenes through a coordinative Ni-catalyzed mechanism researchgate.net. Operando spectroscopy studies on supported Ni catalysts during butene dimerization have identified single Ni(I)/Ni(II) shuttles as active sites researchgate.net. The mechanism involves the oxidative addition of butene to Ni(I) to form Ni(II), followed by reductive elimination of the C8 product, regenerating Ni(I) researchgate.net.

Transient deactivation behavior observed during alkene oligomerization on supported nickel sites can provide insights into deactivation mechanisms rsc.org. Studies have indicated that Ni cations are predominantly present in the +2 oxidation state during alkene chain growth reactions on isolated nickel sites supported on porous materials, and the oligomerization can proceed via the coordination-insertion (Cossee-Arlman) mechanism rsc.org.

Hydroformylation and Carbonylation Reactions

Hydroformylation, also known as the oxo process, is a significant industrial reaction where an alkene is converted to an aldehyde by the net addition of a formyl group (-CHO) and a hydrogen atom across the double bond wikipedia.org. This process typically requires high pressures of carbon monoxide and hydrogen and is catalyzed by transition metal complexes, often based on rhodium or cobalt wikipedia.org.

For this compound, hydroformylation can lead to the formation of pentanal isomers. The generally accepted mechanism for rhodium-catalyzed hydroformylation involves several steps, including ligand dissociation from the metal complex, alkene association, hydride migration to form alkyl intermediates, CO association, alkyl migration (migratory insertion of CO) to form acyl intermediates, oxidative addition of hydrogen, and reductive elimination of the aldehyde product wikipedia.orguva.nlmpg.de.

With this compound as the feedstock, isomerization to 1-butene (B85601) may occur, which can then undergo hydroformylation sciengine.com. The isomerization between 1-butene and this compound can be influenced by temperature sciengine.com. The regioselectivity of hydroformylation, leading to linear or branched aldehydes, is influenced by the catalyst and reaction conditions wikipedia.orguva.nl. For instance, catalysts with larger bite angles can restrict intermediate rearrangement, influencing the ratio of linear to branched products sciengine.com.

Carbonylation reactions of alkenes involve the addition of carbon monoxide and another nucleophile (such as water or an alcohol) across the double bond, leading to the formation of carboxylic acids or esters. While the provided search results focus primarily on hydroformylation, carbonylation shares mechanistic similarities involving metal-catalyzed insertion of carbon monoxide into metal-carbon bonds.

Hydrohalogenation and Hydration Mechanisms

Hydrohalogenation of alkenes involves the addition of a hydrogen halide (HX) across the double bond, forming an alkyl halide masterorganicchemistry.com. For this compound, this reaction typically follows an electrophilic addition mechanism. The alkene's pi electrons attack the electrophilic proton of the hydrogen halide, forming a carbocation intermediate masterorganicchemistry.comunits.it. The halide anion then attacks the carbocation to form the alkyl halide masterorganicchemistry.comunits.it.

Hydration of alkenes involves the addition of water across the double bond, yielding an alcohol acs.orgproprep.com. This reaction is commonly catalyzed by acids and proceeds via an electrophilic addition mechanism similar to hydrohalogenation acs.orgproprep.comacs.orgmasterorganicchemistry.com. The alkene is protonated by the acid catalyst, forming a carbocation intermediate acs.orgacs.org. Water then acts as a nucleophile, attacking the carbocation acs.orgacs.org. Finally, deprotonation yields the alcohol product acs.org. For this compound, the hydration product is 2-butanol (B46777) acs.orgvedantu.comvaia.com.

Regioselectivity and Stereoselectivity in Addition Reactions

Regioselectivity refers to the preference for the addition of a reagent to one site over another in a molecule, leading to the predominant formation of a specific structural isomer miracosta.edu. In the hydrohalogenation and hydration of unsymmetrical alkenes, regioselectivity is often governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate masterorganicchemistry.commiracosta.edupearson.com. For this compound, which has a symmetrical double bond, the regioselectivity of hydration leads primarily to 2-butanol vaia.com.

Stereoselectivity refers to the preference for the formation of one stereoisomer over others when multiple stereoisomers are possible miracosta.edupearson.com. Stereospecificity is a more stringent condition where different stereoisomers of the reactant lead to different stereoisomers of the product pearson.com.

In the acid-catalyzed hydration of this compound, the reaction proceeds through a planar carbocation intermediate, allowing the nucleophilic attack by water from either face. This typically results in the formation of a racemic mixture of (R)- and (S)-2-butanol when starting from either cis- or trans-2-butene acs.org. Therefore, the hydration of this compound is generally not stereoselective acs.orgacs.org.

For hydrohalogenation, the addition of HX to alkenes can also involve carbocation intermediates. While regioselectivity follows Markovnikov's rule, the stereochemical outcome can vary. For this compound, the hydrohalogenation with HBr can lead to 2-bromobutane. The reaction is regioselective but not stereospecific pearson.com. The addition of halogens (like Br₂) to this compound, however, proceeds via a cyclic halonium ion intermediate and typically results in anti addition, leading to different stereoisomers depending on whether the starting material is cis- or trans-2-butene libretexts.orgquora.com. For example, addition of bromine to cis-2-butene (B86535) yields a racemic mixture of 2,3-dibromobutane, while addition to trans-2-butene yields a meso compound quora.com.

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules through the rearrangement of pi electrons chemistrytalk.orgslideshare.net. These reactions are classified by the number of atoms contributed by each reacting component to the new ring chemistrytalk.org. This compound can participate in various cycloaddition reactions as a dienophile or an alkene component.

A well-known type of cycloaddition is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (alkene) to form a cyclohexene (B86901) ring chemistrytalk.orgopenstax.org. While this compound can act as a dienophile in Diels-Alder reactions with appropriate dienes, it can also participate in other cycloaddition types, such as [2+2] and [3+2] cycloadditions, depending on the reaction partners and conditions slideshare.netiastate.edu.

[3+2] cycloadditions involve the reaction between a 1,3-dipole and a dipolarophile (alkene) to form a five-membered heterocyclic ring slideshare.net. Examples of 1,3-dipoles include nitrones, azides, and diazo compounds. This compound can react with suitable 1,3-dipoles in [3+2] cycloadditions.

Surface cycloaddition reactions of this compound on surfaces like Si(100) have also been studied. These reactions can lead to different products, including potential [2+2] cycloaddition products or products formed via alternative pathways like methyl hydrogen transfer iastate.edu.

Computational Studies of Cycloaddition Mechanisms

Computational methods, such as Density Functional Theory (DFT), are valuable tools for investigating the mechanisms, regioselectivity, and stereoselectivity of cycloaddition reactions involving this compound benthamdirect.commdpi.comdergipark.org.tr. These studies can explore the potential energy surfaces, transition states, and intermediates involved in the reaction pathways.

Computational studies of the [3+2] cycloaddition of a cyclic nitrone with cis- and trans-2-butene isomers have been performed to understand the regioselectivity and mechanism dergipark.org.tr. These studies can indicate whether the reaction proceeds via a concerted or stepwise mechanism and help predict the favored products based on kinetic and thermodynamic considerations dergipark.org.tr.

Computational studies have also been applied to investigate [2+2] cycloadditions, including those involving nitroalkenes and ynamines, to understand their regioselectivity and stereoselectivity mdpi.com. These studies can reveal the nature of intermediates, such as zwitterionic or biradical species, and the factors influencing stereochemical outcomes mdpi.comuchile.clresearchgate.net. For instance, computational studies on the cycloaddition of triplet methylene (B1212753) with this compound isomers have explored two-state reactivity pathways involving biradical intermediates uchile.cl.

Alkylation Reactions Involving this compound

Alkylation involving this compound typically refers to the reaction with isobutane to produce branched alkanes, primarily those with eight carbon atoms (C8), which are valuable components in high-octane gasoline blends. This process is traditionally catalyzed by strong liquid acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF). d-nb.inforsc.org The reaction mechanism generally follows a carbocation pathway. scispace.commdpi.com

Reaction Pathways and Byproduct Formation

The alkylation of isobutane with this compound proceeds through a complex network of reactions involving carbocation intermediates. The primary reaction involves the electrophilic addition of a tertiary butyl carbocation (formed from isobutane) to this compound, leading to the formation of C8 carbocations, such as trimethylpentyl carbocations. mdpi.comtum.de These C8 carbocations then undergo hydride transfer with isobutane to form the desired branched C8 alkanes, such as trimethylpentanes (TMPs), and regenerate the tertiary butyl carbocation, propagating the chain reaction. scispace.commdpi.com

The formation pathways of byproducts can be summarized as follows:

Oligomerization: this compound molecules can react with each other to form larger carbocations, which then undergo hydride transfer or further reactions.

Cracking: Higher molecular weight hydrocarbons formed by oligomerization can crack into smaller fragments.

Isomerization: Carbocation intermediates can rearrange through hydride and methyl shifts. tum.de

Research has shown that the selectivity of C5-C7 byproducts may decrease while the selectivity of C9+ species increases with catalyst deactivation. rsc.org This suggests that the acidity of the catalyst plays a crucial role in controlling byproduct formation, with stronger acidity favoring cracking reactions. rsc.org

Catalyst Influence on Alkylation Selectivity

The catalyst employed significantly impacts the selectivity of the alkylation reaction, particularly the ratio of trimethylpentanes (TMPs) to dimethylhexanes (DMHs), which is a key indicator of alkylate quality. Traditionally, liquid acids like sulfuric acid and hydrofluoric acid are used industrially and can achieve high TMP selectivity. rsc.orgnih.gov However, these catalysts pose environmental and safety concerns. d-nb.inforsc.org

Solid acid catalysts, particularly zeolites, have been extensively investigated as potential replacements for liquid acids. d-nb.infoscispace.com Zeolites are active alkylation catalysts and can produce product distributions similar to liquid acids. d-nb.info However, a major challenge with zeolite catalysts is their rapid deactivation. d-nb.infoscispace.com

The acidic properties of zeolites, including the type (Brønsted and Lewis) and strength of acid sites, play a critical role in their catalytic performance. d-nb.inforesearchgate.net A high ratio of Brønsted to Lewis acid sites and a high concentration of strong Brønsted acid sites are generally considered important for high hydride transfer activity, which is crucial for the alkylation mechanism and can contribute to longer catalyst life. researchgate.net However, the optimal balance between the concentration and strength of Brønsted acid sites is important for maximizing catalytic activity. researchgate.net

Studies on modified zeolites, such as metal-exchanged Y zeolites and modified FAU-type zeolites, have shown promising results in improving catalytic performance and reducing deactivation rates compared to protonic zeolites. scispace.comingentaconnect.comacs.org Metal cations in metal-exchanged zeolites can act as Lewis acids, initiating carbocationic reactions. scispace.com The introduction of certain metals, like copper and rare earth elements, can influence the concentration of strong Brønsted acid sites and potentially inhibit side reactions like oligomerization, thereby prolonging catalyst life and improving selectivity towards C8 alkylates. acs.org

Ionic liquids have also emerged as alternative catalysts for isobutane/2-butene alkylation, exhibiting good conversion and selectivity under mild conditions. rsc.orgnih.gov Brønsted-Lewis acidic ionic liquids, in particular, have shown high TMP selectivity, attributed to their appropriate acid strength and the synergistic effect of both acidic sites. rsc.orgnih.gov

The following table summarizes some reported catalytic performance data for isobutane/2-butene alkylation using different catalysts:

Catalyst TypeThis compound Conversion (%)C8 Alkylate Selectivity (%)TMP Selectivity (%)TMP/DMH RatioSource
Chloroaluminate-based acidic Ionic Liquid91.050.510- nih.gov
Brønsted-Lewis acidic Ionic Liquid10085.880.515.2 nih.gov
Metal-exchanged Y Zeolite (e.g., AgY, CuY, FeY)-Higher TMP production-- scispace.com
Modified FAU-Type Zeolite (e.g., La-0.5-Zeol X)-Volcano-shaped trendVolcano-shaped trend- ingentaconnect.com
Cu-Modified and Rare Earth X-Type Zeolite (CuLaX)-Better selectivity-Higher acs.org

Note: Specific reaction conditions (temperature, pressure, isobutane/2-butene ratio, WHSV) vary between studies and affect the reported values.

Functionalization Strategies of this compound

Beyond alkylation, this compound can undergo various functionalization reactions to introduce specific chemical groups, expanding its utility as a building block in organic synthesis. These strategies often leverage the reactivity of the carbon-carbon double bond.

One approach involves reactions that add atoms or groups across the double bond, such as halogenation, hydrohalogenation, hydration, and hydroformylation. These reactions can yield a variety of saturated or oxygenated products.

Another area of functionalization involves catalytic reactions that enable more selective transformations. For instance, this compound can be a substrate in certain palladium-catalyzed reactions, although many examples in the literature focus on other alkenes or derivatives. However, related alkenes like 2-methyl-2-butene (B146552) have been used in palladium-catalyzed functionalization reactions, such as N-prenylation of indoles. beilstein-journals.org This suggests potential avenues for exploring similar catalytic transformations with this compound.

Furthermore, this compound derivatives, such as cis-2-butene-1,4-diol (B44940), serve as monomers in the synthesis of functionalized polymers like unsaturated polyesters. researchgate.net The double bond in the diol monomer is retained in the polymer backbone, providing sites for further functionalization, for example, through "click reactions" to incorporate hydroxyl groups and modify properties like hydrophilicity and degradation rate. researchgate.net

Strategies for functionalizing polymers derived from butene, such as poly(1-butene), have also been developed, often involving post-polymerization modifications of double bonds present in the polymer structure. rsc.org Techniques like thiol-ene click reactions can be used to introduce various functionalities into the polymer chains. rsc.org

Advanced Analytical Methodologies in 2 Butene Research

Spectroscopic Characterization of 2-Butene (B3427860) and its Reaction Products/Intermediates

Spectroscopy is a cornerstone in the analysis of this compound and its chemical transformations. Various spectroscopic techniques offer unique insights into molecular structure, bonding, and the dynamic changes that occur during reactions.

Mass Spectrometry (MS) is an essential technique for identifying and quantifying compounds by measuring their mass-to-charge ratio. It is particularly effective for analyzing the complex mixtures often generated from this compound reactions monadlabtech.compnnl.gov. In process mass spectrometry, the analysis of mixtures containing two to four butene isomers is feasible, based on the principle that the electron ionization mass spectra of mixtures are linear combinations of the individual component spectra acs.orgnih.gov.

However, the structural similarity of butene isomers, especially the stereoisomers cis- and trans-2-butene, presents a challenge, as their mass spectra are very similar acs.orgnih.govdocbrown.info. This makes their individual quantification in a mixture difficult acs.orgnih.gov. Despite this, MS can achieve reasonably good accuracy and precision even for mixtures of all four butene isomers acs.orgnih.gov. The parent molecular ion peak ([M]⁺) for this compound appears at an m/z of 56, corresponding to [C₄H₈]⁺ docbrown.info. The fragmentation patterns for the E/Z isomers are nearly identical, with a prominent base ion peak at m/z 41 docbrown.info.

When coupled with gas chromatography (GC-MS), the technique becomes even more powerful. For example, in the alkylation of isobutane (B21531) with this compound, a complex reaction network is involved. Capillary gas chromatography-mass spectrometry-data system (CGC-MS-DS) has been successfully used to identify the intricate mixture of alkylation products semanticscholar.orgmdpi.comnih.gov. In one study, 79 different volatile substances were identified from the alkylates, demonstrating the technique's capability in handling highly complex product streams mdpi.comnih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including the isomers of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms within a molecule, allowing for unambiguous structural confirmation and differentiation between isomers creative-biostructure.com.

For the ¹H NMR spectra of cis- and trans-2-butene, both isomers show two distinct groups of protons, corresponding to the methyl (CH₃) and vinyl (CH) hydrogens, with an expected integration ratio of 6:2 or 3:1 docbrown.info. The slight differences in the chemical environments of the protons in the two geometric isomers lead to small but distinct differences in their chemical shifts docbrown.info.

Similarly, the ¹³C NMR spectra provide clear evidence of two different carbon environments for the four carbon atoms in the this compound molecule docbrown.info. The chemical shifts for the methyl and vinyl carbons differ between the cis and trans isomers due to their different spatial arrangements docbrown.info.

¹H and ¹³C NMR Chemical Shifts (δ) for this compound Isomers
IsomerNucleusGroupChemical Shift (ppm)
trans-2-Butene (E-but-2-ene)¹HCH5.33
¹HCH₃1.58
cis-2-Butene (Z-but-2-ene)¹HCH5.21
¹HCH₃1.54
trans-2-Butene (E-but-2-ene)¹³CCH126
¹³CCH₃17
cis-2-Butene (Z-but-2-ene)¹³CCH124
¹³CCH₃12

Data sourced from docbrown.infodocbrown.info.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is another vibrational spectroscopy technique that provides valuable structural information. It is particularly adept at analyzing the C=C double bond in olefins acs.org. The Raman spectra of gaseous and liquid cis- and trans-2-butene have been extensively studied, leading to detailed interpretations of their vibrational modes optica.orgoptica.org. The technique can distinguish between the two isomers based on their unique spectral fingerprints optica.orgoptica.org. For example, studies have reported different Raman frequency shifts for various vibrational modes in each isomer optica.org. Raman analysis is a sensitive test for detecting impurities, such as the presence of the trans-isomer in a sample of cis-2-butene (B86535) optica.org.

Selected Raman Frequency Shifts (cm⁻¹) for Gaseous this compound Isomers
Vibrational Mode Descriptioncis-2-Butenetrans-2-Butene
C=C Stretch16811674
CH₃ Symmetrical Deformation13871382
CH₃ Asymmetrical Deformation14641450
C-C Stretch8661070
CH₃ Rock1037996

Data adapted from the detailed spectral assignments in optica.org.

Enhanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) offer highly localized chemical sensitivity, making them ideal for studying catalytic surfaces, adsorbates, and reaction intermediates in low quantities researchgate.net.

Advanced Chromatographic Techniques (e.g., GC-FID, GC-MS-DS, UHPLC-MS/MS) for Reaction Monitoring and Product Distribution

Chromatography is the primary method for separating the components of a complex mixture, which is essential for monitoring reaction progress and determining product distribution.

Gas Chromatography (GC) is particularly well-suited for the volatile compounds involved in this compound chemistry. When equipped with a Flame Ionization Detector (GC-FID), it provides sensitive and accurate quantitative analysis of organic compounds semanticscholar.orgualberta.cayoutube.com. The FID generates a current proportional to the amount of organic substance being burned, allowing for precise measurement of the concentration of each separated component monadlabtech.comualberta.ca. This makes GC-FID an ideal tool for tracking the consumption of reactants and the formation of products over time, enabling the calculation of conversion rates and selectivity mdpi.comnih.gov. For instance, in the alkylation of isobutane/2-butene, CGC-FID was used for the quantitative analysis of the product stream, demonstrating high precision and recovery rates mdpi.comnih.gov.

For qualitative analysis and identification of unknown products, GC is often coupled with Mass Spectrometry (GC-MS). This combination leverages the separation power of GC with the identification capabilities of MS monadlabtech.com. As mentioned previously, CGC-MS-DS is highly effective for identifying the numerous products and by-products in this compound alkylation, helping to construct detailed reaction pathway networks semanticscholar.orgmdpi.comnih.gov. The combination of these techniques allows for comprehensive analysis: GC-MS-DS identifies the components, and GC-FID quantifies them semanticscholar.org.

While less common for the highly volatile C4 hydrocarbons, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) can be applied to analyze less volatile or thermally sensitive products that may be formed in subsequent reactions or as oligomers.

In-situ and Operando Spectroscopic Techniques for Catalytic Reaction Monitoring

To gain a true understanding of catalytic processes, it is crucial to study the catalyst while it is functioning under realistic reaction conditions. In-situ and operando spectroscopic techniques are designed for this purpose, combining the characterization of the catalyst with simultaneous measurement of its catalytic activity spectroscopyonline.comyoutube.comethz.ch. This approach provides direct correlations between the catalyst's structure and its performance spectroscopyonline.com.

In the study of this compound dimerization over supported Ni catalysts, operando Electron Paramagnetic Resonance (EPR) spectroscopy has been a breakthrough technique acs.orgresearchgate.net. By applying operando EPR at elevated temperatures and pressures (e.g., 353 K and up to 16 bar), researchers have identified single Ni(I)/Ni(II) redox shuttles as the active sites for the reaction acs.orgresearchgate.net. The technique allows for monitoring paramagnetic species like Ni(I) under actual process conditions, revealing that the equilibrium percentage of the active Ni(I) species is small during the reaction acs.orgresearchgate.net.

Combining multiple operando techniques provides an even more comprehensive picture. For example, coupling operando EPR with in situ X-ray Absorption Spectroscopy (XAS) and in situ FT-IR has enabled the development of a reliable reaction mechanism for butene oligomerization that involves the Ni(I)/Ni(II) redox cycle and the role of Brønsted acid sites on the support acs.orgacs.org. These advanced methodologies are indispensable for uncovering the dynamic nature of catalysts and for the rational design of more efficient catalytic systems for this compound conversion dtu.dk.

Computational Spectroscopy (e.g., vibrational frequency calculations) for Experimental Data Interpretation

Computational spectroscopy serves as an indispensable tool in the analysis of this compound, providing the theoretical foundation necessary to interpret and assign its complex experimental vibrational spectra. For molecules with numerous degrees of freedom like cis- and trans-2-butene, the infrared and Raman spectra contain a multitude of absorption bands and lines, making a complete and reliable assignment based solely on experimental data challenging nist.gov. Theoretical calculations of vibrational frequencies, obtained through methods ranging from classical normal coordinate analysis to modern Density Functional Theory (DFT), offer a systematic way to assign these spectral features to specific molecular motions arxiv.org.

By calculating the harmonic frequencies of the molecule's normal modes, researchers can predict the positions of spectral peaks. These theoretical predictions are then compared with experimental data. While there can be systematic deviations between calculated harmonic frequencies and experimentally observed fundamental frequencies, the strong correlation between them allows for confident assignment of the vibrational modes cuny.edunih.gov. This comparative approach is crucial for distinguishing between the spectra of the cis and trans isomers and understanding the nature of their respective vibrations.

Detailed Research Findings

Research employing computational methods has been fundamental to building a complete understanding of the vibrational dynamics of this compound isomers. Early, comprehensive studies utilized normal coordinate analysis based on potential energy functions to calculate the vibrational frequencies for both cis- and trans-2-butene. These calculations provided the first detailed assignments of their complex spectra nist.gov. More recent approaches leverage DFT methods, such as B3LYP, which have been shown to provide excellent agreement with experimental geometries and frequencies for organic molecules acs.orgnih.govspectroscopyonline.com.

For trans-2-butene, computational analyses have been used to assign its 30 fundamental vibrational modes. The calculated frequencies serve as a guide to interpreting the observed bands in its infrared and Raman spectra nist.govaip.org. The table below presents a comparison between the computationally calculated and experimentally observed vibrational frequencies for key modes of trans-2-butene, demonstrating the strong agreement that enables definitive spectral assignment.

Table 1: Comparison of Calculated and Observed Vibrational Frequencies for trans-2-Butene (cm⁻¹)

Vibrational Mode AssignmentCalculated Frequency (cm⁻¹)Observed Frequency (cm⁻¹)Symmetry
CH₃ Asymmetric Stretch29812987Aᵤ, Bᵤ
CH₃ Symmetric Stretch29352934Aᵧ, Bᵤ
C=C Stretch16741675Aᵧ
CH₃ Asymmetric Deformation14571457Aᵧ, Bᵤ
CH₃ Symmetric Deformation13841385Aᵧ, Bᵤ
=C-H In-plane Bend13051306Bᵤ
=C-H Out-of-plane Bend965967Aᵤ
C-C Stretch866868Aᵧ
C-C=C Bend482480Bᵤ

Similarly, computational analysis of cis-2-butene allows for the assignment of its unique vibrational spectrum. The different symmetry of the cis isomer (C₂ᵥ) compared to the trans isomer (C₂ₕ) results in distinct selection rules for infrared and Raman activity, leading to a different spectral appearance. Vibrational frequency calculations are critical for assigning these features correctly. The following table compares the calculated and observed frequencies for prominent vibrational modes in cis-2-butene.

Table 2: Comparison of Calculated and Observed Vibrational Frequencies for cis-2-Butene (cm⁻¹)

Vibrational Mode AssignmentCalculated Frequency (cm⁻¹)Observed Frequency (cm⁻¹)Symmetry
CH₃ Asymmetric Stretch29812988A₁, B₁
CH₃ Symmetric Stretch29352935A₁, B₁
C=C Stretch16601661A₁
CH₃ Asymmetric Deformation14571457A₁, B₁
CH₃ Symmetric Deformation13841385A₁, B₁
=C-H In-plane Bend14061406A₁
C-C Stretch10121012B₁
=C-H Out-of-plane Bend675675B₂
C-C=C Bend578578A₁

The close agreement between the calculated and observed frequencies shown in the tables underscores the power of computational spectroscopy in validating experimental findings and providing a detailed picture of the molecular dynamics of this compound.

Research Applications and Derived Materials Involving 2 Butene

2-Butene (B3427860) as a Monomer in Advanced Polymer Science and Material Synthesis

While not as commonly recognized as ethylene (B1197577) or propylene (B89431) monomers, this compound can be involved in polymerization processes, particularly in the creation of specialized polymers and copolymers. Research has explored the polymerization of this compound, though it typically yields low molecular weight polymers under certain conditions, such as using boron fluoride (B91410) and methanol (B129727) catalysts in ethylene dichloride solution. cdnsciencepub.com The rate of this polymerization shows a dependence on catalyst concentration, similar to the isomerization of cis- and trans-2-butenes. cdnsciencepub.com

Furthermore, derivatives of this compound, such as cis-2-butene-1,4-diol (B44940), can act as monomers in copolymer synthesis. For instance, poly (acrylamide-co-cis-2-butene-1, 4-diol) copolymers have been synthesized using cis-2-butene-1,4-diol and acrylamide (B121943) with a redox initiator like ceric ammonium (B1175870) nitrate (B79036) (CAN). ajchem-a.com, ajchem-a.com These copolymers can be further modified, for example, by incorporating linear alkyl ester chains to alter their properties, such as increasing lipophilicity for potential applications in the petroleum industry. ajchem-a.com, ajchem-a.com The synthesis conditions, including the molar ratios of monomers and initiator concentration, influence the copolymer yield and composition. ajchem-a.com

Another application involves the use of cis-2-butene-1,4-diol derivatives as functional terminating agents in advanced polymerization techniques like acyclic diene metathesis (ADMET) polymerization. rsc.org This can lead to the formation of complex bridge-like polymers with specific architectures and enhanced thermal stability. rsc.org Additionally, unsaturated polyesters like poly(this compound Maleate), synthesized from 1,4-Butanediol-2-ene and maleic anhydride (B1165640), can be cross-linked with monomers such as methyl methacrylate (B99206) to form graft copolymers with improved thermal stability compared to the base polyester (B1180765). researchgate.net

Precursor in Fine Chemical Synthesis and Specialty Organic Compounds

This compound serves as a valuable precursor for the synthesis of a variety of fine chemicals and specialty organic compounds. Fine chemicals are typically pure, complex substances produced in smaller volumes for use in further processing, often in industries like pharmaceuticals and agrochemicals. mdpi.com

One notable application is the hydration of this compound to produce 2-butanol (B46777) (sec-butanol). taylorandfrancis.com This process is comparable to the production of isopropanol (B130326) from propene. taylorandfrancis.com Raffinate II, a C4 stream remaining after the separation of 1,3-butadiene (B125203) and isobutylene, which contains a significant amount of cis- or trans-2-butene, is often used as a cost-effective feedstock for 2-butanol production. taylorandfrancis.com 2-Butanol is primarily used in the production of methyl ethyl ketone and as an industrial solvent. taylorandfrancis.com

Derivatives of this compound, such as this compound-1,4-diesters, are important intermediates in organic synthesis. google.com These diesters can be hydrolyzed and hydrogenated to produce 1,4-butanediol, a monomer used in the production of polyols, polyesters, and polyurethane resins, as well as a precursor for tetrahydrofuran. google.com

Stereoselective Synthesis of Butenediols

The stereoselective synthesis of butenediols is an area where this compound derivatives play a role. While direct synthesis of butenediols from this compound wasn't explicitly detailed in the search results, related compounds and synthetic strategies were mentioned. For example, 3-butene-1,2-diol (B138189) (also known as 3,4-dihydroxy-1-butene) is a metabolite of 1,3-butadiene and a precursor for chiral building blocks. lookchem.com It can be formed by the hydrolysis of 1,2-epoxy-3-butene. lookchem.com

Stereoselective approaches to the synthesis of substituted butenediols, such as 2-methyl-3-butene-1,2-diols, have been developed using reactions involving allene (B1206475) hydroboration and aldehyde allylboration sequences, demonstrating methods for controlling the stereochemistry of diol products. thieme-connect.com, acs.org Additionally, cis-2-butene-1,4-diol has been used in the polycondensation to synthesize telechelic polyether diols, highlighting its utility in creating polymers with specific end-group functionality and controlled molecular weights. nih.gov

Feedstock for Specialized Chemical Intermediates (e.g., Propene, Maleic Anhydride)

This compound is a significant feedstock for the production of several key chemical intermediates, notably propene and maleic anhydride.

The production of propene from this compound is commonly achieved through olefin metathesis, a reaction that involves the redistribution of carbon-carbon double bonds. digitalrefining.com, upb.ro, mdpi.com The most well-known metathesis reaction for this purpose is the reaction between ethylene and this compound, which yields two molecules of propene. digitalrefining.com This process, often referred to as Olefins Conversion Technology (OCT), utilizes catalysts typically based on Group VIA or VIIA metal oxides, such as tungsten oxide. digitalrefining.com, upb.ro, researchgate.net, mdpi.com, mdpi.com The metathesis of this compound offers a viable route to produce valuable propene from lower-value olefin by-products of processes like fluid catalytic cracking (FCC). upb.ro, mdpi.com Factors like catalyst acidity, dispersity, and reaction temperature influence the efficiency and selectivity of this transformation. researchgate.net, mdpi.com

This compound is also a feedstock for the production of maleic anhydride, a crucial intermediate in the production of polymers, particularly unsaturated polyester resins. lookchem.com, wikipedia.org, uah.edu, m-chemical.co.jp, csic.es Maleic anhydride is produced by the vapor-phase oxidation of C4 hydrocarbons, including n-butenes. lookchem.com, wikipedia.org, uah.edu, acs.org While n-butane is the predominant feedstock for maleic anhydride production today, the oxidation of n-butenes was historically significant and is still a relevant pathway. lookchem.com, wikipedia.org, m-chemical.co.jp, google.com, csic.es The catalytic oxidation typically employs vanadium-phosphorus-oxide catalysts at elevated temperatures and pressures. lookchem.com, oup.com, uah.edu, osti.gov, google.com, csic.es, google.com The process involves the conversion of the butene backbone and the formation of the cyclic anhydride structure. wikipedia.org Selectivity for maleic anhydride from butene oxidation can range from 45-60%, with byproducts including carbon oxides and various organic acids. lookchem.com, oup.com, uah.edu

Here is a summary of some key derived materials and their uses:

Derived MaterialPrimary Use(s)Feedstock Source(s) Involving this compound
PropeneProduction of polypropylene, acrylonitrile, cumene, propylene oxide, etc.Olefin metathesis of this compound
Maleic AnhydrideProduction of unsaturated polyester resins, 1,4-butanediol, fumaric acid, etc.Oxidation of n-butenes
2-ButanolProduction of methyl ethyl ketone, industrial solventHydration of n-butenes (including this compound) taylorandfrancis.com
1,4-ButanediolMonomer for polyols, polyesters, polyurethane resins; precursor for THFVia this compound-1,4-diesters google.com
Poly(this compound Maleate)Unsaturated polyester resin precursor for cross-linked copolymersFrom 1,4-Butanediol-2-ene and maleic anhydride researchgate.net
Poly(acrylamide-co-cis-2-butene-1,4-diol)Water-soluble copolymers, potential petroleum industry chemicalsCopolymerization with cis-2-butene-1,4-diol ajchem-a.com, ajchem-a.com
Telechelic This compound-1,4-diol (B106632) oligomersChain extenders, macromonomers for block copolymersPolycondensation of cis-2-butene-1,4-diol nih.gov

Environmental and Atmospheric Chemistry Research Involving 2 Butene

Atmospheric Photochemistry and Degradation Mechanisms of 2-Butene (B3427860) and its Derivatives (e.g., 2-Butenedial)

While this compound itself does not undergo significant direct photolysis in the atmosphere due to its absorption spectrum, its degradation products, such as unsaturated 1,4-dicarbonyls like 2-butenedial, are photochemically active. researchgate.netwhiterose.ac.ukrsc.orgrsc.org 2-Butenedial is produced in the atmospheric boundary layer from the oxidation of aromatic compounds and furans and is expected to undergo rapid photochemical processing. researchgate.netwhiterose.ac.ukrsc.orgrsc.orgresearchgate.net

Studies on the photochemistry of (E)-2-butenedial under simulated atmospheric conditions have shown that photochemical removal is a major loss process with lifetimes on the order of 10-15 minutes. whiterose.ac.ukrsc.orgrsc.org The mechanism predominantly involves photoisomerization to a ketene-enol species following γ-H abstraction. whiterose.ac.ukrsc.org This intermediate can then undergo ring closure to form a furanone or further unimolecular rearrangement to form maleic anhydride (B1165640). whiterose.ac.ukrsc.org A minor channel (10-15%) also leads to the direct formation of carbon monoxide (CO). whiterose.ac.ukrsc.org

Detailed research findings on the photolysis of (E)-2-butenedial include:

ProductYield (%) (from (E)-2-butenedial photolysis)
Furanone30 – 42
Maleic Anhydride12 – 14
CO10 – 15

These findings highlight the importance of photochemistry in the atmospheric fate of 2-butenedial, a derivative of this compound oxidation.

Reactions with Atmospheric Oxidants (OH radicals, Ozone, NO3 radicals, Halogen Atoms)

This compound is highly reactive with major atmospheric oxidants, which are primarily responsible for its removal from the atmosphere.

Reactions with OH radicals

The hydroxyl radical (•OH) is a key atmospheric oxidant, often referred to as the "detergent" of the troposphere. iiab.me It reacts with many pollutants, initiating their decomposition. iiab.me Alkenes like this compound react with OH radicals through addition to the double bond or abstraction of a hydrogen atom. The reaction with OH is a significant removal pathway for this compound during the daytime.

Reactions with Ozone

Ozone (O₃) reactions with alkenes, known as ozonolysis, are important tropospheric processes that produce HOx radicals and contribute to the formation of organic acids and peroxides, which can lead to particulate matter formation. leeds.ac.uk The reaction proceeds via the formation of an unstable primary ozonide, which rapidly decomposes to form a carbonyl compound and a Criegee intermediate. wikipedia.org Studies have investigated the kinetics and mechanisms of ozone reactions with alkenes, including trans-2-butene. leeds.ac.ukuobaghdad.edu.iqresearchgate.netrsc.org

Kinetic studies have reported rate constants for the reaction of ozone with trans-2-butene. For instance, experimentally determined pseudo-first-order rate constants for the reaction of O₃ with trans-2-butene at 292 K have been reported and found to be in good agreement with literature values. leeds.ac.uk

Reactions with NO₃ radicals

The nitrate (B79036) radical (NO₃) is an important oxidant in the atmosphere, particularly during nighttime when OH radical concentrations are low. wikipedia.orgwikidata.orgnih.gov NO₃ radicals react rapidly with alkenes, including this compound, primarily through addition to the double bond. These reactions can lead to the formation of organic nitrates and other products.

Reactions with Halogen Atoms

Halogen atoms, such as chlorine (Cl•) and bromine (Br•), can also react with alkenes in the atmosphere. Chlorine atoms, for example, can react with ozone and play a role in ozone depletion in the stratosphere. nih.govnih.govwikipedia.orgamericanelements.com While their concentrations are generally lower than OH or ozone in the troposphere, reactions with halogen atoms can be significant in certain environments, such as coastal or polluted areas. Halogen atoms can add to the double bond of alkenes, initiating radical chain reactions.

Formation of Secondary Organic Aerosols (SOA) Precursors

The atmospheric oxidation of this compound by OH radicals, ozone, and NO₃ radicals produces a variety of oxygenated volatile organic compounds (OVOCs). These products, such as aldehydes, ketones, and organic acids, can have lower volatility than the parent alkene and can partition into the aerosol phase, contributing to the formation and growth of Secondary Organic Aerosols (SOA). rsc.orgrsc.orguobaghdad.edu.iq

The ozonolysis of alkenes, including this compound, is a notable source of SOA precursors. The Criegee intermediates formed during ozonolysis can react with other atmospheric species, including water and sulfur dioxide, to form products that contribute to SOA formation, such as organic acids and sulfates. calstate.edupnas.org

Criegee Intermediate Chemistry in the Atmosphere

Criegee intermediates (CIs), or carbonyl oxides, are highly reactive species formed during the ozonolysis of alkenes. wikipedia.orgcalstate.edu They play a crucial role in atmospheric chemistry, influencing the formation of OH radicals and contributing to SOA formation. wikipedia.orgcalstate.edupnas.org The reactivity of CIs is dependent on their structure. nih.govanl.gov

During the ozonolysis of trans-2-butene, acetaldehyde (B116499) oxide (CH₃CHOO) is formed as a Criegee intermediate. nih.govanl.gov Research has investigated the reaction network of acetaldehyde oxide, identifying reactions with atmospheric species such as water, formaldehyde (B43269), formic acid, and methanol (B129727). nih.govanl.gov

Criegee intermediates can undergo several reactions in the atmosphere, including unimolecular decomposition, reaction with water vapor, and reactions with trace gases like SO₂ and NO₂. wikipedia.orgcalstate.edupnas.org The reaction with SO₂ is particularly important as it can lead to the formation of SO₃, which is rapidly converted to sulfuric acid (H₂SO₄), a major component of atmospheric aerosols. pnas.org

Studies have shown that the reaction of Criegee intermediates with water vapor can significantly impact their atmospheric fate. pnas.org However, the reactivity with water can vary depending on the structure of the CI. For instance, the dimethyl substituted Criegee intermediate ((CH₃)₂COO) reacts slowly with water vapor, allowing a significant fraction to survive under humid conditions and react with other species like SO₂. pnas.org The pressure dependence of stabilized Criegee intermediate formation from trans-alkene ozonolysis, including trans-2-butene, has also been explored. acs.org

Modeling Atmospheric Transport and Transformation

Atmospheric models are used to simulate the transport, transformation, and fate of chemical species like this compound in the atmosphere. These models incorporate kinetic data for reactions with atmospheric oxidants, photolysis rates of degradation products, and information on emission sources and meteorological conditions.

Modeling studies help to understand the spatial and temporal distribution of this compound and its oxidation products, assess their contribution to air pollution, and evaluate the effectiveness of emission control strategies. The complex reaction mechanisms involving this compound and its derivatives are represented in these models using chemical mechanisms that include the relevant elementary reactions and their rate coefficients.

Role of this compound in Air Quality Models and Atmospheric Budgets

In air quality models, the reactions of this compound with OH, O₃, and NO₃ are parameterized to simulate its atmospheric lifetime and the formation of secondary pollutants like ozone and SOA. The contribution of this compound to the formation of these pollutants is quantified within these models to understand its impact on regional and global air quality.

Historical Context and Evolution of 2 Butene Research

Key Breakthroughs and Seminal Studies in 2-Butene (B3427860) Chemistry

Early observations of reactions involving butenes and other olefins provided the initial clues to their complex chemistry. In 1931, non-catalytic metathesis of olefins was observed when propene was pyrolyzed, yielding ethene and this compound. researchgate.net Catalyzed metathesis reactions were later discovered in the 1950s by researchers at companies like DuPont, Standard Oil, and Phillips Petroleum, who reported that propene could be converted to ethylene (B1197577) and 2-butenes using molybdenum oxide catalysts. researchgate.netacs.org

A pivotal moment in understanding olefin reactivity, including that of this compound, was the recognition and naming of "olefin metathesis" in 1967 by Nissim Calderon and his colleagues at Goodyear Tire & Rubber. acs.orgwikipedia.org Their experiments with butene and deuterated this compound in the presence of a homogeneous catalyst demonstrated the exchange of double-bond partners. acs.org This seminal work provided a framework for explaining the unexpected products observed in earlier reactions. acs.org

Another significant area of research involving this compound is isomerization. Early studies, such as those in the 1930s, investigated the isomerization of normal butenes. acs.org Research in the 1960s explored the isomerization of butene over catalysts like chromia-alumina, observing cis-trans isomerization of this compound and double bond shifts. cdnsciencepub.com These studies provided kinetic data and insights into potential reaction mechanisms, including the role of carbonium ion intermediates. cdnsciencepub.com

The hydroformylation reaction, discovered in the late 1930s, also became relevant to this compound chemistry. ingentaconnect.comrsc.org While initially focused on other olefins like propylene (B89431), the development of hydroformylation processes for butenes, including normal butenes (a mixture containing this compound isomers), emerged later to produce valeraldehyde (B50692) and other C5 products. ingentaconnect.comresearchgate.net The evolution of catalysts from cobalt to rhodium complexes marked a significant advancement in this field, offering improved activity and selectivity. rsc.orgmdpi.com

Electron diffraction studies in the 1970s provided detailed insights into the molecular structures of cis- and trans-2-butene, determining precise carbon-carbon bond distances and valence angles. scispace.com These studies helped quantify the structural differences between the isomers and understand the distribution of strain energy, particularly in cis-2-butene (B86535). scispace.com

Research into the oxidation of this compound has also been crucial, particularly in the context of combustion. Studies involving high-pressure shock tubes and rapid compression machines have provided valuable experimental data on the ignition delay times of trans-2-butene under conditions relevant to practical combustors. universityofgalway.ieresearchgate.net These experiments, coupled with detailed chemical kinetic modeling, have helped to understand the complex reaction pathways involved in this compound oxidation and compare its reactivity to other butene isomers. universityofgalway.ieresearchgate.net

Paradigm Shifts in Understanding this compound Reactivity and Applications

The understanding of this compound's reactivity has undergone several paradigm shifts, largely driven by advancements in catalysis and mechanistic understanding.

The development of the metallacyclobutane mechanism by Yves Chauvin and Jean-Louis Hérisson in the early 1970s revolutionized the understanding of olefin metathesis. acs.orgwikipedia.org This proposed mechanism, involving a four-membered ring intermediate containing a metal atom, provided a clear explanation for the bond redistribution observed in metathesis reactions and is now widely accepted as the actual mechanism. wikipedia.org The subsequent development of well-defined, highly active, and selective catalysts by Richard Schrock and Robert Grubbs in the later decades further transformed olefin metathesis from a chemical curiosity into a powerful synthetic tool with broad applications, including those involving this compound. researchgate.netresearchgate.netwikipedia.org This catalytic evolution has changed how chemists approach the synthesis of complex molecules. researchgate.net

In the realm of isomerization, while early research explored various mechanisms, including carbonium ion intermediates, later studies, particularly with the advent of zeolite and zeotype catalysts, shifted the focus to the role of catalyst structure in influencing reaction pathways. cdnsciencepub.comacs.org Research has indicated that for butene skeletal isomerization, a monomolecular mechanism might be prevalent with specific catalysts, challenging earlier assumptions about the dominance of bimolecular pathways. acs.orgfrontiersin.org The development of catalysts like SAPO-11 has shown promise for selectively isomerizing this compound to isobutene with low by-product formation, addressing industrial needs for specific butene isomers. google.com

The application of this compound in various industrial processes has also seen evolution. While traditionally used in gasoline production and butadiene synthesis, research continues to explore and refine its use in other areas. unacademy.comwikipedia.org For instance, the hydration of this compound to produce 2-butanol (B46777), a precursor for the solvent butanone, highlights its role in synthesizing other valuable chemicals. unacademy.com

Furthermore, ongoing research into the separation of butene isomers using advanced materials like metal-organic frameworks (MOFs) represents a potential paradigm shift in industrial separation processes. chemrxiv.org Studies demonstrating the selective adsorption of 1-butene (B85601) over 2-butenes using specific MOFs offer a less energy-intensive alternative to traditional cryogenic distillation. chemrxiv.org

The detailed study of this compound's combustion chemistry, including the development of comprehensive kinetic mechanisms, reflects a shift towards a more fundamental understanding of its behavior under extreme conditions. universityofgalway.ieresearchgate.net This research is crucial for optimizing combustion processes and developing more efficient fuels. universityofgalway.ie

The continuous development of more efficient and selective catalysts for reactions involving this compound, such as stereoretentive olefin metathesis using ruthenium dithiolate catalysts, exemplifies the ongoing evolution in controlling the stereochemistry of reactions and expanding the synthetic utility of this compound. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the key thermodynamic properties of 2-butene, and how can they be experimentally determined?

  • Methodological Answer : The enthalpy of formation (ΔfH°gas) and heat capacity (Cp,gas) of this compound can be determined using calorimetry or gas-phase ion energetics. For example, reaction thermochemistry data (e.g., enthalpy changes during hydrogenation) and gas chromatography retention indices (Kovats RI) are critical for validating thermodynamic stability . Tables from NIST compilations provide reference values, such as ΔfH°gas = 0.9 ± 0.3 kJ/mol for cis-2-butene and 3.1 ± 0.4 kJ/mol for trans-2-butene .

Q. How do the structural differences between cis- and trans-2-butene influence their physical properties?

  • Methodological Answer : The stereochemistry of this compound affects polarity, boiling points, and reactivity. For instance, cis-2-butene (boiling point: 3.7°C) has a higher dipole moment than trans-2-butene (boiling point: 0.9°C) due to reduced symmetry, which can be quantified via gas chromatography using polar columns (e.g., PEG-20M) . Computational methods like density functional theory (DFT) can model steric and electronic differences .

Q. What experimental techniques are recommended for synthesizing and purifying this compound isomers?

  • Methodological Answer : Isomer-specific synthesis often involves catalytic dehydrogenation of butane or selective adsorption using molecular sieves. Purity can be confirmed via GC-MS with non-polar columns (e.g., squalane), where cis- and trans-2-butene exhibit distinct retention times (e.g., Kovats RI: 469 vs. 455) . Safety protocols for handling flammable gases (e.g., flammability limits: 1.6–10% v/v) must be strictly followed .

Advanced Research Questions

Q. How can discrepancies in reported thermochemical data for this compound be resolved?

  • Methodological Answer : Contradictions in ΔfH°gas or ionization energies (e.g., appearance energy [AE] of C4H7+ ranges from 10.80–11.33 eV ) may arise from experimental conditions (e.g., ionization method: EI vs. PI). Researchers should replicate studies using standardized protocols (e.g., NIST-recommended calorimetry) and cross-validate with quantum mechanical calculations (e.g., G4 theory) . Meta-analyses of historical data (e.g., from TRC Web Thermo Tables) are also advised .

Q. What mechanistic insights can be gained from studying this compound’s reaction pathways in catalytic processes?

  • Methodological Answer : In acid-catalyzed hydration, cis-2-butene forms three-configured intermediates, while trans-2-butene yields erythro products due to steric effects. Kinetic isotope effects (KIE) and isotopic labeling (e.g., D2O) can track protonation steps . Advanced techniques like operando IR spectroscopy or DFT-based transition state modeling are recommended for elucidating active sites in zeolite catalysts .

Q. How do temperature and pressure affect the phase behavior of this compound in supercritical fluid applications?

  • Methodological Answer : Critical constants (e.g., Tc = 162.6°C, Pc = 4.17 MPa for cis-2-butene) determine solubility in supercritical CO2. High-pressure phase equilibria studies using static or recirculation apparatuses can map P-T-x diagrams, while molecular dynamics simulations predict clustering behavior near critical points .

Data Analysis and Experimental Design

Q. What statistical tools are suitable for analyzing gas chromatography data in this compound isomer quantification?

  • Methodological Answer : Multivariate analysis (e.g., principal component analysis [PCA]) can resolve overlapping GC peaks. Calibration curves using internal standards (e.g., n-pentane) improve precision. Software like OpenChrom or AMDIS automates peak integration, but manual validation is critical for low-abundance isomers .

Q. How can computational chemistry predict this compound’s reactivity in novel reaction environments?

  • Methodological Answer : Ab initio methods (e.g., CCSD(T)/CBS) calculate activation energies for electrophilic additions. QSPR models correlate retention indices with molecular descriptors (e.g., polar surface area) to predict chromatographic behavior . Machine learning algorithms trained on NIST data can forecast unknown reaction outcomes .

Tables for Key Data

Property cis-2-Butenetrans-2-ButeneReference
Boiling Point (°C)3.70.9
ΔfH°gas (kJ/mol)0.9 ± 0.33.1 ± 0.4
Flammability Limits (% v/v)1.6–101.6–10
Kovats RI (squalane)469455

Guidance for Addressing Contradictions

  • Replicate Experiments : Follow NIST’s protocols for calorimetry or ionization energy measurements to ensure consistency .
  • Cross-Disciplinary Validation : Combine experimental data (e.g., GC retention times) with computational models to resolve ambiguities .
  • Publish Negative Results : Document irreproducible data to refine accepted values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.